N-[4-amino-3-(trifluoromethyl)phenyl]furan-2-carboxamide

regioisomerism electronic conjugation physicochemical characterization

N-[4-amino-3-(trifluoromethyl)phenyl]furan-2-carboxamide (CAS 923801-02-9) is a synthetic furan-2-carboxamide derivative bearing a 4-amino-3-(trifluoromethyl)phenyl substituent on the amide nitrogen. With a molecular formula of C12H9F3N2O2 and a molecular weight of 270.21 g/mol, this compound belongs to the broader class of furan carboxamides, which have been investigated for hypolipidemic, antibiofilm, and kinase-inhibitory activities.

Molecular Formula C12H9F3N2O2
Molecular Weight 270.211
CAS No. 923801-02-9
Cat. No. B2933871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-amino-3-(trifluoromethyl)phenyl]furan-2-carboxamide
CAS923801-02-9
Molecular FormulaC12H9F3N2O2
Molecular Weight270.211
Structural Identifiers
SMILESC1=COC(=C1)C(=O)NC2=CC(=C(C=C2)N)C(F)(F)F
InChIInChI=1S/C12H9F3N2O2/c13-12(14,15)8-6-7(3-4-9(8)16)17-11(18)10-2-1-5-19-10/h1-6H,16H2,(H,17,18)
InChIKeyMFDLOLOPZMOQDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-[4-Amino-3-(trifluoromethyl)phenyl]furan-2-carboxamide (CAS 923801-02-9): Chemical Identity and Core Characteristics


N-[4-amino-3-(trifluoromethyl)phenyl]furan-2-carboxamide (CAS 923801-02-9) is a synthetic furan-2-carboxamide derivative bearing a 4-amino-3-(trifluoromethyl)phenyl substituent on the amide nitrogen . With a molecular formula of C12H9F3N2O2 and a molecular weight of 270.21 g/mol, this compound belongs to the broader class of furan carboxamides, which have been investigated for hypolipidemic, antibiofilm, and kinase-inhibitory activities [1]. The compound features a primary aromatic amine (4-NH2) ortho to a trifluoromethyl group on the phenyl ring, and a furan-2-carboxamide moiety with predicted physicochemical properties including a boiling point of 283.3±40.0 °C, density of 1.445±0.06 g/cm³, and a pKa of 11.98±0.70 . It is commercially available from multiple vendors at ≥95% purity for research use .

Why Generic Substitution of N-[4-Amino-3-(trifluoromethyl)phenyl]furan-2-carboxamide (CAS 923801-02-9) Carries Scientific Risk


Within the furan carboxamide chemical space, minor structural modifications—including regioisomeric attachment (furan-2- vs furan-3-carboxamide), substituent identity at the 4-position of the phenyl ring (e.g., -NH2 vs -Cl), and the presence or absence of the CF3 group—can profoundly alter electronic distribution, hydrogen-bonding capacity, and target engagement profiles. The furan-2-carboxamide regioisomer places the carboxamide carbonyl in direct conjugation with the furan oxygen, a feature absent in the furan-3-carboxamide isomer, leading to distinct electronic and conformational properties . Furthermore, the 4-amino group provides a hydrogen-bond donor that is absent in the 4-chloro analog, which has documented T-type calcium channel binding activity with an EC50 of 1.06×10⁴ nM [1]. These structural differences mean that even closely related analogs cannot be assumed to exhibit interchangeable biological behavior, procurement without regioisomeric and substituent verification introduces uncontrolled experimental variables.

Quantitative Differentiation Evidence for N-[4-Amino-3-(trifluoromethyl)phenyl]furan-2-carboxamide (CAS 923801-02-9)


Regioisomeric Differentiation: Furan-2-carboxamide vs. Furan-3-carboxamide Attachment

The target compound features a furan-2-carboxamide moiety, where the carboxamide carbonyl is conjugated with the furan ring oxygen. Its direct regioisomer, N-[4-amino-3-(trifluoromethyl)phenyl]furan-3-carboxamide (CAS 926187-00-0), has the carboxamide attached at the furan 3-position, disrupting this conjugation. This structural difference is reflected in the availability of predicted physicochemical data: the 2-isomer has characterized values for boiling point (283.3±40.0 °C), density (1.445±0.06 g/cm³), and pKa (11.98±0.70) , whereas equivalent predicted property data are not reported for the 3-isomer in the same authoritative database . The 2-isomer also bears the MDL identifier MFCD08691266 , facilitating unambiguous database registration and procurement tracking.

regioisomerism electronic conjugation physicochemical characterization

4-Amino vs. 4-Chloro Substituent: Hydrogen-Bond Donor Capacity and Target Engagement Divergence

The target compound carries a 4-amino (-NH2) substituent, which serves as a hydrogen-bond donor. The closely related 4-chloro analog, N-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-carboxamide (CID 684592), has been profiled in BindingDB and shows measurable but weak activity against the human voltage-dependent T-type calcium channel subunit alpha-1H (Cav3.2) with an EC50 of 1.06×10⁴ nM (10.6 µM) [1]. The same chloro analog also displayed IC50 values of 6.44×10⁴ nM against Protein skinhead-1 (C. elegans) [1]. The -NH2 group in the target compound is expected to alter both hydrogen-bonding interactions and electronic effects at the para position relative to the -Cl group (Hammett σp: -0.66 for NH2 vs +0.23 for Cl), which can modulate target binding affinity and selectivity.

hydrogen bonding T-type calcium channel substituent effects

Furan-2-Carboxamide Core: Class-Level Hypolipidemic Activity in the Triton WR-1339 Rat Model

The furan-2-carboxamide scaffold has demonstrated significant hypolipidemic activity in the Triton WR-1339-induced hyperlipidemic rat model. In a 2023 study of 19 synthesized furan carboxamide derivatives, several furan-2-carboxamides of anilines (designated a5–a9) showed marked reductions in plasma triglycerides. Compound a5, a furan-2-carboxamide of a substituted aniline, reduced triglyceride levels by 86% (p < 0.0001) and increased HDL-cholesterol by 65% (p < 0.0001) at an oral dose of 20 mg/kg, compared to hyperlipidemic controls [1]. The target compound, being a furan-2-carboxamide of 4-amino-3-(trifluoromethyl)aniline, shares the core scaffold with the active series a5–a9 [1].

hypolipidemic triglyceride reduction in vivo pharmacology

Antibiofilm Potential: Furan-2-Carboxamide Class Activity Against Pseudomonas aeruginosa

A 2025 diversity-oriented synthesis study demonstrated that furan-2-carboxamides possess antibiofilm activity against P. aeruginosa. The study employed bioisosteric replacement of a labile furanone ring with a furan-2-carboxamide moiety and found that modulating linkers and substituents on the central core could inhibit the production of the extracellular biofilm matrix [1]. The target compound, containing the furan-2-carboxamide core with a 4-amino-3-(trifluoromethyl)phenyl substituent, represents a structurally distinct substitution pattern within this antibiofilm-active class.

antibiofilm Pseudomonas aeruginosa quorum sensing

Procurement-Grade Differentiation: Purity Specification and Vendor Availability

The target compound (CAS 923801-02-9) is supplied by multiple vendors with a minimum purity specification of 95% . Pricing is available from CymitQuimica (Biosynth brand) at €1,041.00 for 1 g and €262.00 for 100 mg , and from AKSci at $2,041.00 for 10 g . The regioisomeric furan-3-carboxamide analog (CAS 926187-00-0) is priced at €178.00 for 50 mg , indicating different cost-per-gram profiles that may influence procurement decisions for large-scale studies.

purity specification vendor comparison research-grade procurement

Recommended Application Scenarios for N-[4-Amino-3-(trifluoromethyl)phenyl]furan-2-carboxamide (CAS 923801-02-9) Based on Evidence Analysis


Hypolipidemic Drug Discovery: Furan-2-Carboxamide Anilide SAR Exploration

Given the validated hypolipidemic activity of furan-2-carboxamide anilides in the Triton WR-1339 rat model, where compound a5 achieved 86% triglyceride reduction and 65% HDL-cholesterol increase at 20 mg/kg [1], the target compound is positioned as a candidate for systematic structure-activity relationship (SAR) studies exploring the effect of the 3-CF3 and 4-NH2 phenyl substitution pattern on lipid-lowering efficacy. The furan-2-carboxamide regioisomer is essential for this application, as the furan-3-carboxamide isomer (compound c1 in the same study) belongs to a distinct activity cluster [1].

Ion Channel Probe Development: T-Type Calcium Channel Selectivity Profiling

The 4-chloro analog has demonstrated weak Cav3.2 T-type calcium channel binding (EC50 = 10.6 µM) [2]. The target compound, with its 4-amino substituent replacing the 4-chloro group, offers a hydrogen-bond-capable probe for investigating how para-substituent electronic and hydrogen-bonding effects modulate T-type calcium channel affinity. This application is relevant for neuroscience and cardiovascular research programs screening for Cav3 modulators with improved potency or selectivity.

Antibiofilm Research: P. aeruginosa Biofilm Inhibition Chemotype Expansion

The 2025 diversity-oriented synthesis study established furan-2-carboxamides as a competent antibiofilm scaffold against P. aeruginosa [3]. The target compound's 4-amino-3-(trifluoromethyl)phenyl substituent represents a distinct chemotype not yet profiled in the published library, making it a candidate for expanding the antibiofilm SAR landscape beyond the linker and substituent variations already reported [3].

Chemical Biology Tool: Primary Amine-Containing Fragment for Conjugation or Derivatization

The presence of a free primary aromatic amine (4-NH2) on the phenyl ring distinguishes this compound from its 4-chloro analog [2] and provides a reactive handle for further derivatization, such as amide coupling, reductive amination, or diazotization. This functional group enables the compound to serve as a versatile synthetic intermediate or chemical biology probe, particularly in applications requiring bioconjugation or library diversification via the amine handle.

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